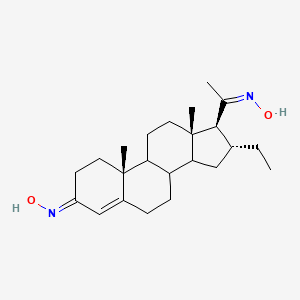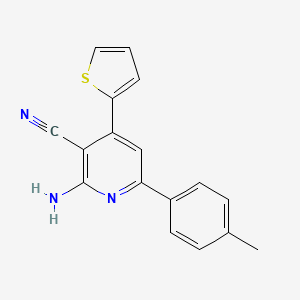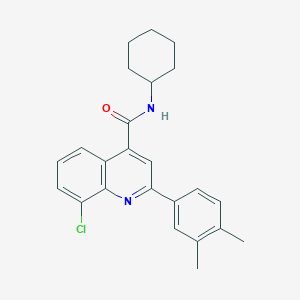
2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a diphenylphosphoryl group, and an oxazolamine core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and diphenylphosphoryl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolamines.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-amine: Similar structure but lacks the N-methyl group.
2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-ethyl-1,3-oxazol-5-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The presence of the N-methyl group in 2-(4-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C22H18ClN2O2P |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-diphenylphosphoryl-N-methyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H18ClN2O2P/c1-24-21-22(25-20(27-21)16-12-14-17(23)15-13-16)28(26,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,24H,1H3 |
Clave InChI |
CCQIQGXVQVCHEG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid](/img/structure/B15009910.png)
![4-[(2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009918.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B15009919.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-phenoxypropan-2-yl 2-bromobenzoate](/img/structure/B15009930.png)
![4-(3-{[N-benzyl-N'-(4-chlorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B15009932.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009939.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15009942.png)

![1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B15009964.png)

![5-({5-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B15009976.png)
